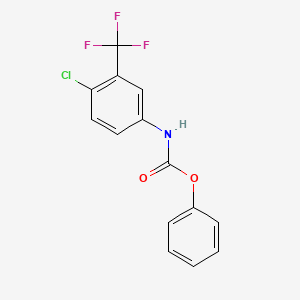

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester

Descripción general

Descripción

“(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester” is a chemical compound . It is an intermediate used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves nucleophilic substitution reactions with a variety of alkylating agents .Molecular Structure Analysis

The molecular formula of “this compound” is C12H13ClF3NO2 . The molecular weight is 295.69 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 295.69 . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Characterization of Chemical Compounds

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester is involved in various synthetic and analytical chemistry research areas. One notable application is in the synthesis of dihydropyrimidones, where carbamic acid esters play a crucial role in enantioselective preparation, highlighting their importance in the production of chiral compounds through the Mannich reaction and stereochemical configurations (Goss, Dai, Lou, & Schaus, 2009). Additionally, the development of tolylenediisocyanate synthesis processes without phosgene indicates the utility of carbamates, including this compound, in producing isocyanates, which are pivotal intermediates in polymer and pharmaceutical industries (Aso & Baba, 2003).

Optical and Electronic Applications

The research on novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, where carbamic acid phenyl esters serve as precursors, showcases their potential in developing materials for non-linear optical (NLO) applications. These compounds, characterized by spectroscopic methods, exhibit significant optical nonlinearity, suggesting their utility in optical limiting applications, a key area in photonics and optical communications (Chandrakantha et al., 2013).

Environmental and Green Chemistry

In the quest for environmentally benign reactions, aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This research highlights the role of carbamic acid esters in synthesizing compounds while preserving the stereochemical integrity of substrates, contributing to advancements in green chemistry and sustainable practices in organic synthesis (Li et al., 2006).

Advanced Materials and Ligand Design

Carbamic acid esters are instrumental in the design and synthesis of advanced materials and ligands for various applications. The study on polymer-rare earth complexes, which utilizes aryl carboxylic acid-functionalized polystyrene and Tb(III) ion, demonstrates the application of these compounds in creating materials with enhanced fluorescence emission. This "Antenna Effect" is critical for developing new materials with potential applications in optoelectronics and sensors (Gao, Fang, & Men, 2012).

Propiedades

IUPAC Name |

phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-12-7-6-9(8-11(12)14(16,17)18)19-13(20)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNQDSKTTPSVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

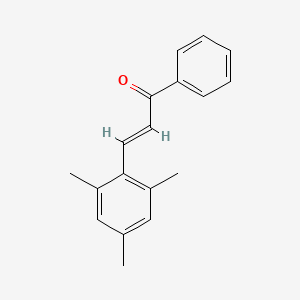

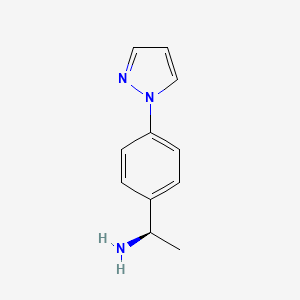

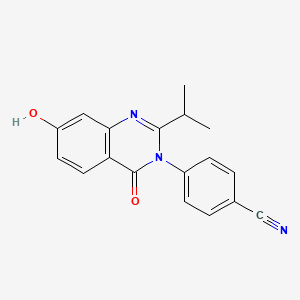

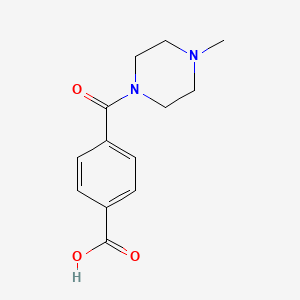

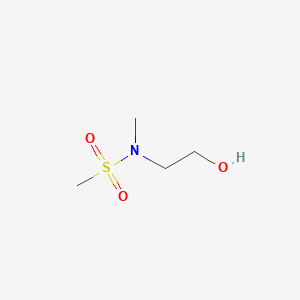

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)